molecular formula C14H16N2O2S B14017021 4-[4-(Ethylamino)phenyl]sulfonylaniline CAS No. 3572-34-7

4-[4-(Ethylamino)phenyl]sulfonylaniline

Cat. No.: B14017021
CAS No.: 3572-34-7
M. Wt: 276.36 g/mol
InChI Key: JQVXSWNILDNAJT-UHFFFAOYSA-N
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Description

Theoretical Frameworks in Sulfonylated Aniline (B41778) Chemistry Research

Theoretical and computational studies are fundamental to understanding the structure-property relationships of sulfonylated anilines. While specific theoretical data for 4-[4-(Ethylamino)phenyl]sulfonylaniline is not extensively documented in publicly accessible literature, the theoretical frameworks applied to analogous structures provide valuable insights.

Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, molecular geometry, and reactivity of sulfonylated anilines. researchgate.net These calculations can predict key parameters such as bond lengths, bond angles, dihedral angles, and molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's stability and potential reaction pathways. semanticscholar.org For instance, DFT studies on related N-substituted-sulfonylbis(anilines) have been employed to analyze their optimized molecular geometry and electronic properties. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies are often employed for aryl sulfonamide derivatives to correlate their structural features with biological activities. While specific QSAR models for this compound are not available, the general approach involves developing mathematical models that relate physicochemical properties (like lipophilicity, electronic effects, and steric parameters) of a series of compounds to their observed activities.

Table 1: Representative Theoretical Data for a Related Sulfonylated Aniline Structure

ParameterValueComputational Method
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
Dipole Moment4.5 DDFT/B3LYP/6-31G*

Note: The data in this table is illustrative for a generic N-substituted sulfonylated aniline and not specific to this compound.

Evolution of Synthetic Methodologies Relevant to this compound

The synthesis of diaryl sulfones and sulfonylated anilines has evolved significantly, moving from classical methods to more efficient and sustainable catalytic approaches. The core structure of this compound involves the formation of a C-S bond between two aryl rings.

Traditional methods for the synthesis of diaryl sulfones often involve the Friedel-Crafts reaction of an aryl sulfonyl chloride with an aromatic compound, or the oxidation of diaryl sulfides. However, these methods can suffer from harsh reaction conditions and limited functional group tolerance.

Modern synthetic strategies focus on transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on copper and palladium have been extensively developed for the formation of C-S bonds. For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been reported as an efficient and recyclable catalyst for the synthesis of diaryl sulfones from aryl halides and aryl sulfonic acid salts. nanomaterchem.comnanomaterchem.com Another approach involves the use of carbon-supported copper nanoparticles (Cu-NP) to promote the reaction of arylboronic acids with arylsulfonyl hydrazides. rsc.org

The synthesis of the N-ethylaniline moiety can be achieved through various N-alkylation methods. Reductive amination of aniline with acetaldehyde (B116499) is a common approach. google.comgoogle.com A simple and selective method for the N-alkylation of aniline derivatives utilizes a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor.

A plausible, though not explicitly documented, synthetic route to this compound could involve the coupling of a protected 4-aminophenylsulfonyl halide with N-ethylaniline, followed by deprotection. Alternatively, a coupling reaction between 4-(ethylamino)phenylboronic acid and 4-aminophenylsulfonyl halide could be envisioned.

Contemporary Research Trajectories for Aryl Sulfonamide Derivatives

Contemporary research on aryl sulfonamide derivatives, including structures analogous to this compound, is largely driven by their potential applications in medicinal chemistry and materials science. The sulfonylated aniline scaffold is a privileged structure in drug discovery.

One major research trajectory is the development of novel therapeutic agents. Diaryl sulfones are being investigated for a wide range of biological activities. For example, derivatives of 4-(methylsulfonyl)aniline (B1202210) have been synthesized and evaluated as potential anti-inflammatory agents with selectivity for COX-2. researchgate.net

Another significant area of research is in the field of materials science. The rigid and electronically tunable nature of the diaryl sulfone core makes it an attractive building block for high-performance polymers, such as polyether sulfones, which exhibit excellent thermal and mechanical properties.

Furthermore, the functionalization of the aniline nitrogen in sulfonylated anilines allows for the synthesis of diverse libraries of compounds for screening against various biological targets. Research is ongoing to develop more efficient and versatile methods for the late-stage functionalization of these molecules to expedite the drug discovery process.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3572-34-7

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-[4-(ethylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C14H16N2O2S/c1-2-16-12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10,16H,2,15H2,1H3

InChI Key

JQVXSWNILDNAJT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for 4 4 Ethylamino Phenyl Sulfonylaniline

Chemoselective Functionalization Approaches

The structure of 4-[4-(Ethylamino)phenyl]sulfonylaniline features two distinct amino groups—a primary (-NH₂) and a secondary ethylamino (-NHCH₂CH₃)—and two phenyl rings activated by these groups. This arrangement presents challenges and opportunities for chemoselective functionalization.

The primary aniline (B41778) is generally more nucleophilic than the secondary ethylamino group due to less steric hindrance, but the ethyl group's electron-donating nature enhances the nucleophilicity of the secondary amine. This subtle difference in reactivity can be exploited. For instance, selective N-alkylation or N-acylation could potentially be directed to the more accessible primary amino group under carefully controlled kinetic conditions (e.g., lower temperatures, specific catalysts). Conversely, under thermodynamic control, the more nucleophilic secondary amine might react preferentially.

Protecting group strategies are a viable approach to achieve selectivity. The primary amine can be selectively protected, for example, as a Schiff base or a carbamate, allowing for exclusive functionalization of the secondary amine. Subsequent deprotection would then yield the desired selectively modified product.

Furthermore, the reactivity of the aromatic rings towards electrophilic substitution is influenced by the amino and sulfonyl groups. The sulfonyl group is a meta-director and deactivating, while the amino groups are ortho-, para-directing and strongly activating. This electronic differentiation allows for regioselective reactions on the phenyl rings, should further substitution be required.

Catalytic Protocols for C-N and C-S Bond Formation in Analogues

Modern synthetic chemistry relies heavily on catalytic methods to form carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are fundamental to the assembly of the this compound scaffold.

Catalytic C-S Bond Formation: The central diaryl sulfone core is often constructed using transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are particularly prominent. bohrium.com A common strategy involves the coupling of an aryl halide or arylboronic acid with a source of sulfur, such as a sulfinate salt or a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex). nih.govchemistryviews.org Nickel-catalyzed methods have also been developed for the direct sulfenylation and sulfonylation of C-H bonds in benzamide (B126) derivatives, offering a more atom-economical route. nih.gov Metal-free approaches, such as the reaction of arynes with thiosulfonates, provide an alternative under mild conditions that avoids potential metal contamination. organic-chemistry.org

Interactive Data Table: Catalytic Systems for C-S Bond Formation in Diaryl Sulfone Synthesis
Catalyst SystemCoupling PartnersKey FeaturesReference
Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with Ligands (e.g., Xantphos)Aryl Halides/Triflates + Aryl Lithium/Sulfinates + SO₂ Surrogate (DABSO)Convergent three-component synthesis; broad substrate scope. nih.govchemistryviews.org
Copper (e.g., CuI, Cu-NPs)Arylboronic Acids + Arylsulfonyl Hydrazides or Sulfinic Acid SaltsMild, ambient temperature conditions; potential for catalyst recycling. organic-chemistry.orgrsc.org
NickelArylamides + Sulfenylating/Sulfonylating AgentsDirect C-H bond functionalization. nih.gov
Metal-Free (Aryne Chemistry)o-Silyl Aryl Triflates + ThiosulfonatesAvoids transition metals; mild reaction conditions. organic-chemistry.org

Catalytic C-N Bond Formation: The introduction of the amino and ethylamino groups typically relies on catalytic amination reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile, enabling the formation of C-N bonds between aryl halides (or triflates) and amines. The synthesis could involve coupling a pre-formed aminodiaryl sulfone with an ethylating agent or coupling an amino- and an ethylamino-substituted aryl precursor during the construction of the diaryl sulfone backbone.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. Several strategies are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side-product formation. nih.govresearchgate.netnih.gov This technique is particularly effective for coupling reactions in sulfonamide synthesis. nih.gov

Alternative Solvents: Deep eutectic solvents (DES) are emerging as sustainable, biodegradable, and recyclable media for chemical reactions, offering an alternative to volatile organic compounds (VOCs). rsc.org They have been successfully used for the synthesis of (hetero)aryl sulfones. rsc.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that eliminate the need for transition-metal catalysts is a key green objective. researchgate.net Metal-free oxidative sulfonylation and coupling of diaryliodonium salts with arenesulfinates are promising approaches. organic-chemistry.orgresearchgate.net

Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product, such as C-H activation, are inherently greener than traditional cross-coupling reactions that generate stoichiometric byproducts. researchgate.net

Energy Efficiency: The use of photoredox catalysis allows reactions to proceed under mild, acid-free, and redox-neutral conditions using visible light as the energy source, which can improve selectivity and reduce energy consumption compared to thermally driven reactions. nih.govresearchgate.net

Optimized Reaction Conditions and Yield Enhancement Techniques

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like Xantphos or RuPhos can significantly improve catalytic activity and product yields in both C-S and C-N bond formation. nih.gov For instance, an electron-poor Xantphos-type ligand was found to give much-improved yields in a three-component sulfone synthesis compared to Xantphos itself. nih.govchemistryviews.org

Base and Solvent Effects: The choice of base and solvent system can profoundly impact reaction outcomes. For N-alkylation reactions, the strength of the base (e.g., NaH) and the solvent can control the degree of alkylation (mono- vs. di-alkylation) and influence the reaction rate. researchgate.net

Microwave Irradiation: As mentioned, microwave heating is a powerful tool for optimization. It provides rapid and uniform heating, which can overcome activation barriers and shorten reaction times, thereby enhancing yields. mdpi.com A comparison of classical heating versus microwave irradiation for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines showed a reduction in reaction time from 12 hours to 20 minutes with a corresponding increase in yield. nih.gov

Interactive Data Table: Yield Enhancement Techniques in Analogous Syntheses
TechniqueEffectExample ApplicationReference
Microwave IrradiationReduces reaction time from hours to minutes; increases yield.Synthesis of N-propargyl anilines and sulfonamides. nih.govmdpi.com
Ligand ModificationImproves catalytic activity and product yield.Use of electron-poor Xantphos-type ligands in Pd-catalyzed sulfone synthesis. nih.gov
Solvent ChoiceCan improve solubility and reaction rates.Use of deep eutectic solvents as a sustainable medium for sulfone synthesis. rsc.org
Base OptimizationControls selectivity and improves conversion.Optimizing NaH stoichiometry to favor mono-N-alkylation over di-alkylation. researchgate.net

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, scalability, and higher space-time yields. rsc.org These benefits are highly relevant for the multi-step synthesis of complex molecules like this compound.

The synthesis of key intermediates, such as sulfonyl chlorides, has been successfully translated to continuous flow protocols. rsc.org This approach improves safety by minimizing the accumulation of highly exothermic or unstable intermediates. rsc.org Furthermore, fully automated flow systems have been developed for the production of sulfonamide libraries. acs.orgacs.org These systems can perform multi-step sequences, including N-alkylation and deprotection, with integrated purification steps, enabling the rapid generation of diverse analogues. acs.org

For example, a continuous flow process for producing sulfonylurea compounds achieved throughputs as high as 41 g/h with isolated yields over 90% in a total residence time of just minutes. google.com Such systems allow for precise control over temperature, pressure, and residence time, leading to optimized and reproducible outcomes. researchgate.net The application of flow chemistry could streamline the synthesis of this compound, making the process more efficient, safer, and readily scalable for industrial production.

Quantum Chemical and Computational Investigations of 4 4 Ethylamino Phenyl Sulfonylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Information regarding specific DFT calculations to determine the electronic structure of 4-[4-(Ethylamino)phenyl]sulfonylaniline, including the choice of functional and basis set, optimized geometric parameters (bond lengths, bond angles, and dihedral angles), and resulting electronic properties, is not available in the public domain. Such an analysis would provide a foundational understanding of the molecule's stability and electronic configuration.

Molecular Orbitals and Frontier Orbital Analysis

A frontier orbital analysis of this compound, which would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been publicly reported. Data on the HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability, remains uncalculated or unpublished.

Conformational Analysis and Energy Minima Studies

A systematic conformational analysis to identify the stable conformers and global energy minimum of this compound is not documented in available literature. This type of study would involve scanning the potential energy surface by rotating key dihedral angles, such as those around the sulfonyl group and the ethylamino substituent, to locate the most energetically favorable three-dimensional arrangements.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential Surface (ESP) map for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has not been published. This analysis is vital for predicting how the molecule would interact with other molecules and biological targets.

Computational Prediction of Reactivity Descriptors

Quantitative data for reactivity descriptors of this compound, derived from its electronic structure, are not available. These descriptors, including chemical potential, global hardness, global softness, and the electrophilicity index, are instrumental in predicting the molecule's reactivity in chemical reactions based on conceptual DFT.

Molecular Dynamics Simulations for Conformational Stability

No molecular dynamics simulation studies on this compound have been found in the scientific literature. Such simulations would provide insights into the molecule's dynamic behavior, conformational flexibility, and stability over time in different environments, often analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Theoretical Studies on Tautomeric Equilibria

There is no available research on the potential tautomers of this compound or the theoretical investigation of their relative stabilities and equilibrium populations. A computational study would be necessary to determine the likelihood of tautomerism, for instance, involving the amine or sulfonamide groups, and to quantify the energy differences between potential tautomeric forms.

Advanced Spectroscopic Characterization and Elucidation of 4 4 Ethylamino Phenyl Sulfonylaniline

Detailed Vibrational Spectroscopy (FT-IR, Raman) Analysis of Functional Groups

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 4-[4-(Ethylamino)phenyl]sulfonylaniline, the key functional groups are the primary and secondary amines, the sulfonyl group, the phenyl rings, and the ethyl group.

The FT-IR and Raman spectra are expected to be complementary, with some vibrations being more prominent in one technique than the other. thermofisher.com The primary amine (-NH₂) stretching vibrations are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes. researchgate.net The secondary amine (N-H) stretch of the ethylamino group is expected as a single, sharp band in a similar region. The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. For analogous sulfonamides, these are typically observed in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. znaturforsch.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the ethyl group's CH₂ and CH₃ will appear in the 2850-2960 cm⁻¹ range. The S-N stretching vibration is anticipated between 833 and 926 cm⁻¹. znaturforsch.com

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Primary Amine (-NH₂) Asymmetric Stretch ~3450 FT-IR
Primary Amine (-NH₂) Symmetric Stretch ~3350 FT-IR
Secondary Amine (-NH) N-H Stretch ~3300-3400 FT-IR
Sulfonyl (-SO₂) Asymmetric Stretch ~1320 FT-IR/Raman
Sulfonyl (-SO₂) Symmetric Stretch ~1150 FT-IR/Raman
Aromatic C-H C-H Stretch >3000 FT-IR/Raman
Ethyl (-CH₂CH₃) C-H Stretch 2850-2960 FT-IR/Raman
Aromatic C=C C=C Stretch 1500-1600 FT-IR/Raman
Amine (-NH₂) N-H Bend ~1620 FT-IR

Comprehensive Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Solid-State NMR) for Intramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a set of doublets in the range of 6.5-8.0 ppm, characteristic of para-substituted benzene (B151609) rings. researchgate.net The chemical shifts of these protons will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonyl group. The protons of the primary amine (-NH₂) and the secondary amine (-NH) are expected to appear as broad singlets, with their chemical shifts being solvent-dependent. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. conicet.gov.ar

In the ¹³C NMR spectrum, the aromatic carbons will resonate in the 110-155 ppm range. rsc.orgnih.gov The carbons directly attached to the nitrogen atoms will be shifted downfield due to the electronegativity of nitrogen, while the carbon attached to the sulfonyl group will also be significantly downfield. The carbons of the ethyl group will appear at higher field strengths. znaturforsch.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 6.5 - 8.0 -
Primary Amine Proton (-NH₂) Variable (broad singlet) -
Secondary Amine Proton (-NH) Variable (broad singlet) -
Methylene Protons (-CH₂) ~3.0 - 3.5 (quartet) ~40-50
Methyl Protons (-CH₃) ~1.0 - 1.5 (triplet) ~10-20

Advanced techniques such as 2D NMR (COSY, HMQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Solid-state NMR could provide insights into the molecular conformation and packing in the solid state, revealing information about intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is typically dominated by π→π* transitions of the phenyl rings. The presence of the amino and sulfonyl groups, which act as chromophores and auxochromes, will influence the position and intensity of the absorption bands.

Based on data for dapsone (B1669823), this compound is expected to exhibit two main absorption maxima. In a solvent like methanol, these are predicted to be around 260 nm and 295 nm. researchgate.net These bands are attributed to the electronic transitions within the benzenoid systems, modulated by the electron-donating amino groups and the electron-withdrawing sulfonyl group. This arrangement facilitates intramolecular charge transfer (ICT) from the amino-substituted ring to the sulfonyl- and other amino-substituted ring upon photoexcitation. The position of these bands can be sensitive to solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Solvent Predicted λₘₐₓ 1 (nm) Predicted λₘₐₓ 2 (nm)
Methanol ~260 ~295

Fluorescence and Luminescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy can reveal information about the excited state properties of a molecule. Many aromatic sulfonamides are known to be fluorescent. Dapsone, for instance, exhibits dual fluorescence, which is indicative of intramolecular charge transfer (ICT) in the excited state. researchgate.net It is highly probable that this compound will also exhibit fluorescence, with its emission properties being sensitive to the solvent environment. researchgate.net

The emission spectrum is expected to show a significant Stokes shift, which is the difference between the absorption and emission maxima. In polar solvents, a bathochromic (red) shift of the emission band is anticipated, further supporting the occurrence of an ICT state. Time-resolved fluorescence studies would be necessary to determine the fluorescence lifetime and quantum yield, providing a more complete picture of the photophysical deactivation pathways.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways. For aromatic sulfonamides, common fragmentation patterns involve the cleavage of the C-S and S-N bonds. nih.gov A key fragmentation pathway for many aromatic sulfonamides is the loss of sulfur dioxide (SO₂), often through a rearrangement process. nih.govresearchgate.net

For this compound (exact mass to be calculated), the protonated molecule [M+H]⁺ would be the parent ion in electrospray ionization (ESI) in positive mode. Key fragmentation steps would likely include:

Cleavage of the S-N bond.

Cleavage of the C-S bonds, leading to fragments corresponding to the substituted phenyl rings.

Loss of the ethyl group from the secondary amine.

The characteristic loss of SO₂ (64 Da). researchgate.net

Table 4: Predicted Key Fragment Ions in Tandem Mass Spectrometry of this compound

m/z (predicted) Proposed Structure/Loss
[M+H]⁺ Protonated molecule
[M+H - C₂H₄]⁺ Loss of ethene from the ethyl group
[M+H - SO₂]⁺ Loss of sulfur dioxide
156 [H₂N-C₆H₄-SO₂]⁺ fragment
108 [H₂N-C₆H₄-S]⁺ fragment

X-ray Crystallography for Single-Crystal Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information on intermolecular interactions. While no crystal structure for this compound has been reported, the structure of dapsone has been determined. rsc.org

Based on the structure of dapsone and other related sulfonamides, this compound is expected to crystallize in a centrosymmetric space group, with the molecule adopting a non-planar conformation due to the tetrahedral geometry around the sulfur atom. rsc.org The dihedral angles between the phenyl rings and the C-S-C plane will be a key structural feature.

Intermolecular hydrogen bonds are expected to play a significant role in the crystal packing. The primary and secondary amino groups can act as hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors. These interactions would likely lead to the formation of extended networks in the crystal lattice. researchgate.netmdpi.com

Table 5: Predicted Crystallographic Parameters for this compound (based on analogs)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore will not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the ethyl group or by creating atropisomers through restricted rotation, then CD spectroscopy would be an essential tool for their stereochemical characterization. The resulting CD spectrum would provide information about the absolute configuration and conformational preferences of such chiral analogs. No such studies have been identified in the current literature search.

Reactivity and Reaction Mechanism Studies Involving 4 4 Ethylamino Phenyl Sulfonylaniline

Kinetic Investigations of Chemical Transformations

Currently, there is a lack of published kinetic studies that specifically investigate the chemical transformations of 4-[4-(Ethylamino)phenyl]sulfonylaniline. Such studies would be essential to determine the rates of reaction, reaction orders, and the influence of various parameters like temperature, concentration, and catalysts on the transformations of this compound. Without experimental data, a quantitative understanding of its reactivity remains speculative.

Elucidation of Reaction Intermediates

Detailed studies aimed at the isolation, trapping, or spectroscopic observation of reaction intermediates involving this compound have not been reported in the available scientific literature. The identification of intermediates is crucial for understanding the step-by-step sequence of a chemical reaction. Hypothetically, reactions involving the amino or sulfonyl groups could proceed through various transient species, but these have not been experimentally verified for this specific molecule.

Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitution

The mechanistic pathways for electrophilic and nucleophilic aromatic substitution reactions of this compound are not specifically described in current chemical literature. While general principles of aromatic substitution can be applied to predict potential reactivity, dedicated studies on this compound are absent.

Electrophilic Aromatic Substitution: The positions on the two aromatic rings would exhibit different reactivities towards electrophiles. The ethylamino group is an activating group, directing electrophiles to the ortho and para positions of its ring. Conversely, the sulfonyl group is a deactivating group, directing incoming electrophiles to the meta position of its ring. The interplay of these directing effects would determine the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally less favorable for electron-rich aromatic systems unless a strong electron-withdrawing group is present and a good leaving group is located at an appropriate position (ortho or para). While the sulfonyl group is electron-withdrawing, specific studies on this type of reaction for this compound are not available.

Oxidation and Reduction Chemistry of the Sulfonyl and Amino Moieties

Specific studies detailing the oxidation and reduction chemistry of the sulfonyl and amino moieties in this compound are not found in the reviewed literature.

Amino Moiety: The ethylamino group is susceptible to oxidation, which could potentially lead to the formation of nitroso, nitro, or polymeric products, depending on the oxidizing agent and reaction conditions.

Sulfonyl Moiety: The sulfonyl group is in a high oxidation state and is generally resistant to further oxidation. Reduction of the sulfonyl group is possible but typically requires strong reducing agents.

Proton Transfer Dynamics and Acidity/Basicity Studies

Quantitative studies on the proton transfer dynamics and the acidity/basicity (pKa values) of this compound are not available. The ethylamino group imparts basic character to the molecule, while the aniline (B41778) moiety is also basic, albeit weaker. The sulfonyl group is electron-withdrawing and would influence the basicity of the aniline nitrogen. Experimental determination of the pKa values would be necessary to quantify these properties.

Derivatization and Structural Modification of 4 4 Ethylamino Phenyl Sulfonylaniline for Academic Exploration

Synthesis of N-Substituted Analogues of the Ethylamino Group

The secondary amine of the ethylamino group in 4-[4-(Ethylamino)phenyl]sulfonylaniline is a prime target for derivatization, allowing for the introduction of a wide array of substituents. These modifications can significantly alter the compound's polarity, steric bulk, and potential for hydrogen bonding.

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a non-nucleophilic base to neutralize the generated hydrohalic acid. For the synthesis of N-aryl analogues, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. These reactions employ a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate.

N-Acylation: The ethylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the basic secondary amine into a non-basic amide, which can have a profound impact on the electronic and biological properties of the molecule.

Reductive Amination: Another versatile method for introducing a variety of substituents is reductive amination. This two-step, one-pot process involves the reaction of the parent amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-substituted product. This method is particularly useful for synthesizing analogues with more complex alkyl groups.

Reaction Type Reagents and Conditions Product Type Potential Substituents (R)
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N)N-Alkyl analogueMethyl, Propyl, Benzyl
N-ArylationAryl halide (Ar-X), Pd catalyst, Ligand, BaseN-Aryl analoguePhenyl, Substituted phenyls
N-AcylationAcyl chloride (RCOCl) or Anhydride, BaseN-Acyl analogueAcetyl, Benzoyl
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)₃N-Alkyl analogueIsopropyl, Cyclohexyl

Modifications on the Phenyl Ring System: Halogenation, Nitration, Sulfonation

The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the differing electronic effects of their substituents. The ring bearing the ethylamino group is activated towards electrophilic attack, while the other ring is deactivated by the electron-withdrawing sulfonyl group.

The ethylamino group is an ortho-, para-directing activator, meaning that electrophiles will preferentially attack the positions ortho and para to this group. Conversely, the sulfonyl group is a meta-directing deactivator. This differential reactivity allows for selective functionalization of the two rings.

Halogenation: Bromination or chlorination of the activated ring can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The primary products are expected to be the ortho- and para-substituted derivatives with respect to the ethylamino group. Halogenation of the deactivated ring would require harsher conditions, such as the use of a Lewis acid catalyst.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. On the activated ring, this reaction is expected to proceed readily to yield ortho- and para-nitro derivatives. Nitration of the deactivated ring would be significantly more difficult and require forcing conditions.

Sulfonation: Sulfonation with fuming sulfuric acid would also preferentially occur on the activated ring at the ortho and para positions. The introduction of a sulfonic acid group significantly increases the water solubility of the compound.

Reaction Reagent Directing Group Predicted Position of Substitution
HalogenationBr₂, FeBr₃ or NBS-NHEt (ortho, para)Ortho and para to the ethylamino group
-SO₂- (meta)Meta to the sulfonyl group (harsher conditions)
NitrationHNO₃, H₂SO₄-NHEt (ortho, para)Ortho and para to the ethylamino group
-SO₂- (meta)Meta to the sulfonyl group (harsher conditions)
SulfonationFuming H₂SO₄-NHEt (ortho, para)Ortho and para to the ethylamino group
-SO₂- (meta)Meta to the sulfonyl group (harsher conditions)

Introduction of Heterocyclic Moieties to the Core Structure

The incorporation of heterocyclic rings into the structure of this compound can lead to compounds with novel properties. Heterocycles can be introduced via the amino group or by functionalizing the phenyl rings.

One common approach is to first introduce a halogen atom onto one of the phenyl rings, as described in the previous section. This halogenated derivative can then serve as a substrate for cross-coupling reactions. For instance, a nitrogen-containing heterocycle can be coupled to a halogenated diaryl sulfone via a Buchwald-Hartwig amination or an Ullmann condensation.

Alternatively, the amino group of the parent compound can be used as a nucleophile to react with a suitably functionalized heterocycle. For example, reaction with a chloro-substituted triazine would lead to the corresponding triazinyl derivative. Furthermore, the amino group can be converted into a diazonium salt, which can then be used in various reactions to introduce heterocyclic systems. For example, reaction with a compound containing an active methylene (B1212753) group can lead to the formation of a pyrazole (B372694) ring.

The synthesis of triazole derivatives is also a well-established route. For instance, an aminophenyl sulfone can be converted to an azide (B81097), which can then undergo a [3+2] cycloaddition with an alkyne to form a 1,2,3-triazole ring.

Synthetic Strategy Key Reaction Heterocycle Introduced
Coupling to halogenated phenyl ringBuchwald-Hartwig aminationPyrrole, Indole, Carbazole
Coupling to halogenated phenyl ringUllmann condensationPyridine, Imidazole
Reaction with the amino groupNucleophilic aromatic substitutionTriazine, Pyrimidine
From the amino group via diazotizationCyclization reactionsPyrazole, Pyridazinone
From the amino group via azide formation[3+2] Cycloaddition1,2,3-Triazole

Formation of Polymeric or Oligomeric Structures Incorporating the Compound

The bifunctional nature of this compound, with its amino group and the potential for functionalization on the phenyl rings, makes it a candidate for the synthesis of polymers and oligomers. A closely related compound, 4,4'-diaminodiphenyl sulfone, is a well-known monomer in the production of high-performance polymers such as polyamides and polyimides.

Polyamides: Polyamides can be synthesized by the polycondensation of a diamine with a diacid chloride. If this compound were to be used in conjunction with another diamine, it could act as a chain terminator or, if functionalized with a second amino group, as a comonomer. The presence of the sulfonyl group in the polymer backbone is known to enhance thermal stability and solubility.

Polyimides: Polyimides are typically prepared in a two-step process. First, a diamine is reacted with a dianhydride to form a poly(amic acid), which is then thermally or chemically cyclized to the final polyimide. The incorporation of the sulfonyl-containing monomer into the polyimide backbone would be expected to impart desirable properties such as high thermal stability and good mechanical strength.

The ethylamino group would likely need to be protected during the polymerization process, or the polymerization conditions carefully controlled, to prevent side reactions. The resulting polymers could find applications as high-performance materials, for example, in membranes for gas separation or as insulating materials in electronics.

Polymer Type Monomers Key Properties
PolyamideDiamine (including the title compound) + Diacid ChlorideHigh thermal stability, good solubility
PolyimideDiamine (including the title compound) + DianhydrideExcellent thermal stability, high mechanical strength

Exploration of Bioisosteric Analogues (Theoretical and Synthetic Aspects)

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in medicinal chemistry for optimizing drug candidates. The structure of this compound contains several moieties that can be considered for bioisosteric replacement.

Aniline (B41778) Moiety: The aniline portion of the molecule is susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites. Saturated carbocyclic scaffolds, such as aminobicyclo[1.1.1]pentane or aminocubane, have been explored as metabolically stable bioisosteres of aniline. These replacements aim to mimic the three-dimensional orientation of the amino group relative to the phenyl ring while eliminating the potential for aromatic oxidation.

Sulfonyl Group: The sulfonyl group is a key structural feature, but its replacement with other groups can modulate properties such as polarity and hydrogen bonding capacity. Potential bioisosteres for the sulfone group include a sulfoximine (B86345) or a sulfonimidamide group. These replacements introduce a nitrogen atom into the sulfonyl moiety, which can alter its electronic properties and provide a handle for further derivatization.

Theoretical studies, using computational methods such as quantum mechanics and molecular modeling, can be employed to predict the impact of bioisosteric replacements on the molecule's conformation, electronic properties, and potential interactions with biological targets. These in silico studies can guide the synthetic efforts towards the most promising analogues. The synthesis of these bioisosteric analogues would involve multi-step synthetic sequences, often starting from readily available precursors of the bioisosteric fragments.

Original Moiety Potential Bioisostere Rationale for Replacement
AnilineAminobicyclo[1.1.1]pentaneIncreased metabolic stability, enhanced three-dimensionality
AnilineAminocubaneIncreased metabolic stability, novel chemical space
Sulfonyl (-SO₂-)Sulfoximine (-SO(NH)-)Modulation of electronic properties, introduction of H-bond donor
Sulfonyl (-SO₂-)Sulfonimidamide (-S(NH)(NH₂)-)Altered polarity and H-bonding capacity

Advanced Applications and Mechanistic Insights of 4 4 Ethylamino Phenyl Sulfonylaniline in Materials Science

Utilization as a Building Block in Novel Polymer Architectures

The diamine nature of 4-[4-(Ethylamino)phenyl]sulfonylaniline makes it a prime candidate for the synthesis of high-performance polymers such as polyimides and polyamides. The parent compound, 4,4'-diaminodiphenyl sulfone (DDS), is a widely used monomer in the production of aromatic polyimides known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net The incorporation of the sulfone linkage in the polymer backbone contributes to a degree of flexibility, which can improve processability without significantly compromising thermal properties.

The introduction of an N-ethyl group in this compound is expected to influence the resulting polymer properties in several ways. Firstly, the ethyl group can increase the solubility of the monomer and the resulting polymer in organic solvents, which is a significant advantage for polymer processing and film casting. Secondly, the steric hindrance introduced by the ethyl group may disrupt chain packing, leading to a more amorphous polymer structure. This can result in polymers with lower crystallinity, potentially enhancing their transparency and modifying their mechanical properties.

The synthesis of polyimides from this compound would typically involve a two-step process. The first step is a polycondensation reaction with a dianhydride to form a soluble poly(amic acid) precursor. This is followed by a thermal or chemical imidization to yield the final polyimide. The properties of the resulting polyimide can be tailored by the choice of the dianhydride comonomer.

Table 1: Expected Properties of Polyimides Derived from this compound in Comparison to DDS-based Polyimides

Property DDS-based Polyimide Expected Property for this compound-based Polyimide
Solubility Generally soluble in polar aprotic solvents Enhanced solubility in a wider range of organic solvents
Thermal Stability High (Decomposition temperature > 500 °C) Slightly lower due to the presence of the alkyl group, but still high
Glass Transition Temp. (Tg) High (typically > 250 °C) Potentially lower due to increased free volume and reduced chain packing
Crystallinity Semi-crystalline to amorphous Predominantly amorphous

| Mechanical Strength | High tensile strength and modulus | Potentially more flexible with lower modulus |

Integration into Optoelectronic Materials: Theoretical Design and Synthesis

The electronic structure of this compound, characterized by the presence of electron-donating amino and ethylamino groups and an electron-withdrawing sulfonyl group, suggests its potential for applications in optoelectronic materials. The parent molecule, DDS, has been studied for its photophysical properties, exhibiting dual fluorescence that is indicative of intramolecular charge transfer (ICT) in the excited state. researchgate.netacs.org This ICT character is a desirable trait for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) devices.

The N-ethyl group in this compound is expected to enhance the electron-donating strength of the amino group, thereby promoting the ICT process. This could lead to a red-shift in the emission spectrum and potentially a higher fluorescence quantum yield compared to DDS. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) can be employed to predict the geometric and electronic structures, as well as the optical properties of this molecule. Such calculations can provide insights into the nature of the ICT state and guide the design of new materials.

The synthesis of optoelectronic materials incorporating this compound could involve its use as a building block in conjugated polymers or as a dopant in a host material. For instance, it could be copolymerized with other aromatic monomers to create polymers with tunable optoelectronic properties.

Application in Dye Sensitization: Mechanistic Aspects of Electron Transfer

In the field of dye-sensitized solar cells (DSSCs), organic molecules with donor-π-acceptor (D-π-A) structures are of great interest as sensitizers. While there is no direct report on the use of this compound in DSSCs, its structural features suggest its potential as an electron donor component. The aniline (B41778) and ethylaniline moieties can act as electron donors, the phenyl rings as part of the π-bridge, and the sulfonyl group as a weak acceptor or a linking unit.

The mechanism of dye sensitization involves the absorption of light by the dye molecule, followed by the injection of an electron from the excited dye into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is governed by the energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) relative to the semiconductor's band edges, as well as the kinetics of electron injection and recombination.

Development of Chemical Sensors and Probes: Sensing Mechanisms

The sulfonamide and amine functionalities present in this compound make it an interesting candidate for the development of chemical sensors and probes. The parent compound, DDS, has been utilized as a ligand for gold nanoparticles in the colorimetric detection of trivalent metal cations such as Al³⁺, Fe³⁺, and Cr³⁺. researchgate.net The sensing mechanism in this case is based on the coordination of the metal ions with the amino groups on the surface of the DDS-functionalized nanoparticles, leading to their aggregation and a corresponding change in the surface plasmon resonance.

The presence of the N-ethyl group could modulate the binding affinity and selectivity of the sensor for different analytes. The increased basicity of the ethylamino group compared to the primary amino group might enhance its interaction with acidic species or metal ions. Furthermore, the fluorescence properties of this compound, likely influenced by ICT, could be exploited for the development of fluorescent chemosensors. The binding of an analyte to the molecule could perturb the ICT process, leading to a change in the fluorescence intensity or wavelength, which can be used for detection.

Potential sensing mechanisms for probes based on this compound could include:

Coordination with metal ions: The amino groups can act as binding sites for metal ions, leading to changes in the optical or electrochemical properties of the molecule.

Hydrogen bonding interactions: The N-H protons can act as hydrogen bond donors, allowing for the detection of anions or other hydrogen bond acceptors.

Photoinduced electron transfer (PET): The molecule could be designed as a PET sensor where the binding of an analyte modulates the electron transfer process, resulting in a change in fluorescence.

Table 2: Potential Analytes for Sensors Based on this compound

Analyte Class Potential Sensing Mechanism
Metal Cations (e.g., Cu²⁺, Fe³⁺) Coordination with amino and sulfonyl groups, fluorescence quenching or enhancement.
Anions (e.g., F⁻, CN⁻) Hydrogen bonding interactions with N-H protons, changes in absorption or fluorescence spectra.
pH Protonation/deprotonation of the amino groups, leading to shifts in the absorption and emission wavelengths.

| Nitroaromatic Compounds | π-π stacking interactions and potential fluorescence quenching. |

Incorporation into Supramolecular Assemblies: Self-Assembly Principles

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (sulfonyl oxygens), as well as aromatic rings capable of π-π stacking, provides the necessary features for its participation in self-assembly processes.

Studies on the parent compound, DDS, have shown its ability to form well-defined supramolecular structures, including hydrates where water molecules are incorporated into a hydrogen-bonded network. frontiersin.orgresearchgate.net It has also been shown to form inclusion complexes with host molecules like γ-cyclodextrin. nih.gov

The N-ethyl group in this compound would influence its self-assembly behavior. The steric bulk of the ethyl group might hinder certain packing arrangements, while the modification of the hydrogen bonding capabilities of the substituted amino group would lead to different supramolecular architectures compared to DDS. The principles of crystal engineering could be applied to predict and control the self-assembly of this molecule into specific crystalline forms with desired properties. The resulting supramolecular assemblies could find applications in areas such as nonlinear optics, molecular recognition, and the development of functional materials with ordered nanostructures.

Coordination Chemistry of 4 4 Ethylamino Phenyl Sulfonylaniline

Ligand Properties of the Compound with Transition Metal Ions8.2. Synthesis and Characterization of Metal Complexes8.3. Structural Elucidation of Coordination Compounds (e.g., Metal-Ligand Geometry)8.4. Theoretical Studies on Metal-Ligand Bonding and Stability8.5. Catalytic Applications of Metal Complexes Derived from the Compound

Further research would be required to be conducted on 4-[4-(Ethylamino)phenyl]sulfonylaniline to determine its coordination chemistry and potential applications. Until such research is published, a scientifically accurate and detailed article on this specific topic cannot be generated.

Interactions of 4 4 Ethylamino Phenyl Sulfonylaniline with Biological Macromolecules Mechanism Focused, in Vitro

Molecular Docking and Binding Affinity Predictions with Enzyme Active Sites

No specific molecular docking studies or binding affinity predictions for 4-[4-(Ethylamino)phenyl]sulfonylaniline were found in the public domain.

Investigation of Receptor-Ligand Interactions at the Molecular Level (Computational)

No computational studies detailing the specific molecular interactions between this compound and biological receptors are available.

Mechanisms of Inhibition for Specific Enzymes (e.g., Carbonic Anhydrase, DHFR) Through In Vitro Studies

There is no available in vitro research data on the inhibitory activity or mechanism of action of this compound against specific enzymes like Carbonic Anhydrase or Dihydrofolate Reductase (DHFR).

Biophysical Characterization of Compound-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance - in vitro system)

No studies utilizing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding thermodynamics or kinetics of this compound with proteins have been published.

In Vitro Cellular Uptake Mechanisms (without human clinical context)

Specific research on the in vitro cellular uptake pathways and mechanisms for this compound is not documented in the available literature.

Advanced Analytical Methodologies for 4 4 Ethylamino Phenyl Sulfonylaniline

Development of Hyphenated Techniques for Trace Analysis

The detection and quantification of trace levels of 4-[4-(Ethylamino)phenyl]sulfonylaniline in various matrices are critical for ensuring product purity and environmental safety. Hyphenated analytical techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for this purpose. acs.orgresearchgate.netsemanticscholar.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the trace analysis of sulfonamides. acs.org This technique offers exceptional sensitivity and specificity, enabling the detection of minute quantities of the target analyte even in complex sample matrices. The development of such methods involves meticulous optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions. For instance, a C18 column is often employed for the reversed-phase separation of sulfonamides, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid to enhance ionization. nih.gov

In LC-MS/MS analysis, multiple reaction monitoring (MRM) is a common acquisition mode that enhances selectivity by monitoring a specific precursor ion and its characteristic product ions. nih.gov This approach significantly reduces background noise and improves the signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).

Solid-phase extraction (SPE) is frequently used as a sample preparation step before LC-MS/MS analysis to clean up the sample and concentrate the analyte of interest. acs.org This is particularly important when dealing with complex matrices that can interfere with the analysis. The selection of the appropriate SPE sorbent is crucial for achieving high recovery rates.

The performance of these hyphenated techniques is rigorously evaluated through validation studies, which assess parameters such as linearity, recovery, precision, and sensitivity. acs.orgnih.gov The linearity of the method is typically evaluated over a specific concentration range, with correlation coefficients (R²) greater than 0.995 being desirable. nih.gov Recovery studies are performed to determine the efficiency of the extraction process, with acceptable recovery rates generally falling within the 70-120% range. acs.org Precision, expressed as the relative standard deviation (RSD), should ideally be below 15%. acs.org The sensitivity of the method is defined by the LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Performance Characteristics of a Typical LC-MS/MS Method for Sulfonamide Trace Analysis

ParameterTypical Value/Range
Linearity (R²)> 0.995
Recovery70-120%
Precision (RSD)< 15%
Limit of Detection (LOD)ng/L to µg/kg range
Limit of Quantitation (LOQ)ng/L to µg/kg range

Validation of Analytical Procedures for Purity and Content

The validation of analytical procedures is a critical requirement in the pharmaceutical and chemical industries to ensure the reliability and accuracy of test results for purity and content determination. For this compound, this process is guided by internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines. semanticscholar.orgrsc.orgresearchgate.net These guidelines outline the necessary validation characteristics that need to be assessed, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. semanticscholar.org

High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the purity and content analysis of sulfonamides. nih.gov The validation of an HPLC method for this compound would involve a series of experiments to demonstrate its suitability for its intended purpose.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org This is typically demonstrated by showing that there is no interference from these components at the retention time of the analyte peak.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. semanticscholar.org This is determined by analyzing a series of solutions of the analyte at different concentrations and plotting the response against the concentration. A linear relationship is indicated by a high correlation coefficient (R² ≥ 0.999). nih.gov

The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. semanticscholar.org

Accuracy is the closeness of the test results obtained by the method to the true value. semanticscholar.org It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. semanticscholar.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov

Table 2: ICH Validation Parameters for Purity and Content Assays

Validation ParameterObjective
SpecificityTo ensure the method can differentiate the analyte from other substances.
LinearityTo confirm a proportional relationship between concentration and response.
RangeTo define the concentration interval where the method is reliable.
AccuracyTo determine the closeness of the measured value to the true value.
PrecisionTo assess the degree of scatter between a series of measurements.
Limit of Detection (LOD)To establish the lowest detectable concentration.
Limit of Quantitation (LOQ)To establish the lowest quantifiable concentration with accuracy and precision.

Chromatographic Separations (HPLC, GC-MS) for Impurity Profiling

Impurity profiling is the identification and quantification of impurities present in a substance. For this compound, this is crucial for controlling the quality and safety of the final product. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the primary tools for this purpose.

HPLC is a versatile technique for separating and quantifying impurities in sulfonamides. A typical impurity profiling method would utilize a reversed-phase column, such as a C8 or C18, with a gradient elution program to separate the main compound from its related substances. nih.gov The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. A photodiode array (PDA) detector is commonly used to obtain UV spectra of the separated peaks, which can aid in the initial identification of impurities.

Potential impurities in the synthesis of this compound can include:

Starting materials: Unreacted precursors from the synthesis.

Intermediates: Compounds formed during the synthetic process that have not fully converted to the final product.

By-products: Unwanted compounds formed from side reactions.

Degradation products: Impurities that form due to the decomposition of the final product over time or under stress conditions (e.g., heat, light, humidity).

GC-MS is another powerful technique for impurity profiling, especially for volatile and semi-volatile impurities. For the analysis of sulfonamides by GC-MS, derivatization is often necessary to increase their volatility and thermal stability. acs.org This can be achieved by reacting the sulfonamide with a derivatizing agent to form a less polar and more volatile derivative. The mass spectrometer then provides detailed structural information about the separated impurities, facilitating their identification.

The development of a robust impurity profiling method requires careful optimization of the chromatographic conditions to achieve adequate separation of all potential impurities from the main component and from each other. The method must then be validated to ensure its accuracy, precision, and sensitivity for quantifying the impurities at their specified limits.

Table 3: Common Chromatographic Techniques for Impurity Profiling of Sulfonamides

TechniqueTypical ApplicationKey Considerations
HPLC with UV/PDA DetectionQuantification of known and unknown non-volatile impurities.Method development to achieve optimal separation; validation for accuracy and precision.
LC-MSIdentification and quantification of impurities, especially at low levels.Provides molecular weight and structural information for unknown impurities.
GC-MSAnalysis of volatile and semi-volatile impurities.Derivatization is often required for sulfonamides; provides structural information.

Spectroelectrochemical Analysis of Redox Behavior

Spectroelectrochemistry is a powerful analytical technique that combines electrochemical methods with spectroscopy to provide detailed information about the redox properties of a molecule. metrohmusa.com For this compound, this technique can be used to study its oxidation and reduction behavior, which is valuable for understanding its chemical stability, potential metabolic pathways, and reactivity.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of compounds. nih.gov In a CV experiment, the potential applied to a working electrode is swept linearly in the forward and reverse directions, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the reversibility of the electron transfer processes. For sulfonamide derivatives, CV studies have shown that they can undergo both oxidation and reduction processes, depending on their molecular structure and the experimental conditions. nih.govresearchgate.net The redox behavior is often influenced by the nature of the substituents on the aromatic rings. nih.gov

By coupling electrochemical techniques with spectroscopic methods such as UV-Visible or Raman spectroscopy, it is possible to obtain real-time spectral information about the species generated at the electrode surface during the redox process. This allows for the identification of intermediates and final products of the electrochemical reactions.

The electrochemical oxidation of aromatic amines, a key functional group in this compound, has been shown to proceed through the formation of radical cations, which can then undergo further reactions. nih.gov The study of these redox pathways can provide insights into the potential for oxidative degradation of the compound.

The data obtained from spectroelectrochemical analysis can be used to:

Determine the formal redox potential of the compound.

Investigate the kinetics of electron transfer.

Identify the products of electrochemical reactions.

Elucidate the mechanism of redox processes.

This information is valuable for a variety of applications, including the development of electrochemical sensors, understanding drug metabolism, and assessing the environmental fate of the compound.

Table 4: Key Information Obtained from Spectroelectrochemical Analysis

Parameter/InformationSignificance
Oxidation/Reduction PotentialsIndicates the ease with which the molecule loses or gains electrons.
Electron Transfer KineticsProvides information on the rate of the redox reactions.
Identification of Intermediates and ProductsHelps to elucidate the reaction mechanism.
Reversibility of Redox ProcessesIndicates the stability of the electrochemically generated species.

Future Directions and Emerging Research Avenues for 4 4 Ethylamino Phenyl Sulfonylaniline

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical and materials science. mdpi.com For 4-[4-(Ethylamino)phenyl]sulfonylaniline, these computational tools offer a powerful approach to accelerate the design of new analogs with tailored properties.

Machine learning algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govderpharmachemica.comresearchgate.net These models can predict the biological activity, toxicity, and physicochemical properties of derivatives of this compound without the need for their physical synthesis and testing, thereby saving significant time and resources. mdpi.comsciencedaily.com By identifying key molecular descriptors that influence a particular property, researchers can rationally design new compounds with improved performance. derpharmachemica.com

AI/ML ApplicationPotential Impact on this compound ResearchExample Techniques
Novel Analog DesignGeneration of new derivatives with enhanced biological or material properties.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs) moa-technology.com
Property PredictionRapid screening of virtual compounds for desired characteristics (e.g., bioactivity, solubility, thermal stability).Quantitative Structure-Activity Relationship (QSAR), Machine Learning Potentials mdpi.comnih.gov
Synthesis PlanningPrediction of viable and efficient synthetic routes for novel analogs.Retrosynthesis prediction algorithms, Reaction informatics stanford.edu
Table 1: Applications of AI and Machine Learning in the design and study of this compound derivatives.

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of diaryl sulfones exist, future research will likely focus on the development of more sustainable, efficient, and versatile synthetic strategies for this compound and its derivatives. nih.gov

Green chemistry principles are increasingly guiding synthetic efforts, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. sci-hub.se For sulfonamide synthesis, this includes the use of water as a solvent, solvent-free reaction conditions, and the development of catalyst-free methods. sci-hub.sescilit.comresearchgate.net Mechanosynthesis, which involves reactions conducted in a ball mill in the absence of a solvent, presents a particularly promising eco-friendly alternative for the preparation of sulfonamides. rsc.orgrsc.org

The exploration of novel catalytic systems is another key research direction. Recent advancements have demonstrated the utility of copper-catalyzed systems, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, for the synthesis of diaryl sulfones in a recyclable and environmentally friendly manner. nanomaterchem.com Photocatalysis, utilizing visible light to drive chemical reactions, is also emerging as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. beilstein-journals.orgthieme-connect.comthieme-connect.comtandfonline.com These methods offer the potential for highly selective and efficient synthesis of complex sulfone-containing molecules. mdpi.com

Synthetic ApproachKey AdvantagesPotential Application to this compound Synthesis
MechanosynthesisSolvent-free, reduced waste, potential for novel reactivity. rsc.orgrsc.orgA green and efficient method for the solid-state synthesis of the target compound.
PhotocatalysisMild reaction conditions, high selectivity, use of visible light as a renewable energy source. beilstein-journals.orgthieme-connect.comthieme-connect.comPrecise and controlled synthesis of functionalized derivatives.
Sustainable CatalysisUse of earth-abundant and recyclable catalysts (e.g., copper-based), use of green solvents like deep eutectic solvents. nanomaterchem.comrsc.orgCost-effective and environmentally benign manufacturing processes.
Transition-Metal-Free SynthesisAvoids the use of expensive and potentially toxic heavy metals. organic-chemistry.orgSimplified purification and reduced environmental impact.
Table 2: Emerging synthetic pathways and their potential for the synthesis of this compound.

Advanced Materials Science Applications and Device Integration

The unique molecular structure of this compound, featuring a diaryl sulfone core, makes it an attractive building block for the creation of advanced materials with novel properties.

Poly(aryl sulfone)s are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. rsc.orgresearchgate.netresearchgate.net By incorporating this compound as a monomer, it may be possible to synthesize new polymers with tailored characteristics. For example, the introduction of specific functional groups could lead to polymers with applications in areas such as gas separation membranes, advanced composites, and high-temperature resistant coatings. acs.org

Furthermore, diaryl sulfone derivatives have shown promise in the field of organic electronics. Specifically, they have been investigated as components of blue-light-emitting materials for organic light-emitting diodes (OLEDs). rsc.org The rigid and twisted structure of some poly(aryl sulfone)s can prevent aggregation-caused quenching of fluorescence, leading to more efficient and stable blue emitters. rsc.org Future research could focus on designing and synthesizing derivatives of this compound with optimized photophysical properties for use in next-generation displays and lighting.

Interdisciplinary Research with Theoretical Biology for Mechanistic Insights

To fully exploit the potential of this compound and its analogs, particularly in a biological context, a deep understanding of their mechanism of action at the molecular level is crucial. Interdisciplinary research combining synthetic chemistry with theoretical biology and computational chemistry offers a powerful approach to gain these mechanistic insights.

Molecular docking studies can be used to predict how these compounds bind to specific biological targets, such as enzymes or receptors. rjb.roconnectjournals.comsemanticscholar.orgwisdomlib.orgbenthamdirect.comrsc.org By simulating the interactions between the ligand (the sulfonamide derivative) and the protein, researchers can identify key binding modes and the amino acid residues involved in the interaction. rjb.rosemanticscholar.org This information is invaluable for the rational design of more potent and selective inhibitors. nih.govnih.govbiointerfaceresearch.com

In silico methods, such as molecular dynamics simulations, can provide a dynamic picture of the ligand-protein complex, revealing how the compound affects the protein's conformation and function over time. nih.gov Furthermore, the development of QSAR models can help to elucidate the relationship between the chemical structure of these compounds and their biological activity, providing predictive tools for the design of new therapeutic agents. nih.govderpharmachemica.comresearchgate.netnih.gov

Computational MethodType of Insight ProvidedApplication to this compound
Molecular DockingPredicts binding affinity and orientation of the molecule within the active site of a biological target. rjb.roconnectjournals.comsemanticscholar.orgIdentification of potential protein targets and key intermolecular interactions.
Molecular Dynamics SimulationsSimulates the dynamic behavior of the molecule and its complex with a biological target over time. nih.govUnderstanding the stability of the ligand-protein complex and allosteric effects.
QSAR ModelingEstablishes a mathematical relationship between chemical structure and biological activity. nih.govderpharmachemica.comPrediction of the activity of novel analogs and identification of key structural features for activity.
Table 3: Interdisciplinary research approaches for gaining mechanistic insights into the bioactivity of this compound.

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